molecular formula C20H30N2O4 B14863681 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B14863681
M. Wt: 362.5 g/mol
InChI Key: QFDYSWCRHHGHCB-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then subjected to a series of reactions to introduce the tert-butoxycarbonyl-protected amino group and the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzyl group and tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)-2-amino-propanoic acid
  • 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
  • 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Uniqueness

Compared to similar compounds, 3-(1-Benzylpiperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-19(25)21-17(18(23)24)13-15-9-11-22(12-10-15)14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

QFDYSWCRHHGHCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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